- Nortropine derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,

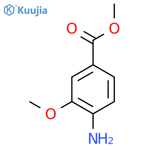

Cas no 955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate)

メチル2-アミノ-4-メトキシベンゾ[d]チアゾール-6-カルボキシレートは、有機合成中間体として重要な化合物です。ベンゾチアゾール骨格にアミノ基とメトキシ基が導入された構造特徴を持ち、医薬品や機能性材料の合成において有用な中間体となります。特に、6位のカルボキシル基がエステル化されているため、さらなる誘導体化が容易に行える点が特長です。高い純度と安定性を有し、ヘテロ環化合物の構築や官能基変換に適しています。精密有機合成における多段階反応において、優れた反応性と選択性を示します。

955886-84-7 structure

商品名:Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate

CAS番号:955886-84-7

MF:C10H10N2O3S

メガワット:238.263000965118

MDL:MFCD23104009

CID:2951524

PubChem ID:59560269

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-氨基-4-甲氧基-6-苯并噻唑羧酸甲酯

- methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

- 2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester

- methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate

- 2-Amino-4-methoxy-6-benzothiazolecarboxylic acid methyl ester

- BCP32184

- SY262627

- 6-Benzothiazolecarboxylic acid,2-amino-4-methoxy-,methyl ester

- Methyl 2-amino-4-methoxy-6-benzothiazolecarboxylate (ACI)

- CS-0106404

- SCHEMBL642545

- SYZNSAWWLCRFFT-UHFFFAOYSA-N

- AC9617

- DB-142847

- BS-33359

- 955886-84-7

- MFCD23104009

- methyl2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

- Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate

-

- MDL: MFCD23104009

- インチ: 1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)

- InChIKey: SYZNSAWWLCRFFT-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC2C(=CC(C(=O)OC)=CC1=2)OC

計算された属性

- せいみつぶんしりょう: 238.04121336g/mol

- どういたいしつりょう: 238.04121336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 103

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.398

- ふってん: 420 ºC

- フラッシュポイント: 208 ºC

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M878330-50mg |

Methyl 2-Amino-4-Methoxybenzo[D]Thiazole-6-Carboxylate |

955886-84-7 | 50mg |

$ 95.00 | 2022-06-03 | ||

| Ambeed | A499712-100mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 98% | 100mg |

$6.0 | 2025-02-26 | |

| Ambeed | A499712-250mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 98% | 250mg |

$8.0 | 2025-02-26 | |

| Aaron | AR00IJWH-100mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 100mg |

$4.00 | 2025-02-28 | |

| Aaron | AR00IJWH-5g |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 5g |

$164.00 | 2025-02-28 | |

| A2B Chem LLC | AI64501-250mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 98% | 250mg |

$6.00 | 2024-07-18 | |

| abcr | AB594810-250mg |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate; . |

955886-84-7 | 250mg |

€74.40 | 2024-04-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1177044-1g |

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 97% | 1g |

¥115.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D920462-1g |

Methyl 2-Amino-4-methoxybenzo[d]thiazole-6-carboxylate |

955886-84-7 | 95% | 1g |

$790 | 2025-02-26 | |

| eNovation Chemicals LLC | D961313-100mg |

2-Amino-4-methoxy-benzothiazole-6-carboxylic acid methyl ester |

955886-84-7 | 95% | 100mg |

$55 | 2025-02-27 |

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide ; pH 9

1.2 Reagents: Water

1.3 Reagents: Sodium hydroxide ; pH 9

リファレンス

- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Copper sulfate Solvents: Methanol ; 4 h, rt → reflux

リファレンス

- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Acetic acid , Bromine ; 0 °C; 16 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

リファレンス

- Preparation of benzo[d]thiazol-2-ylamine compounds as CSF-1R inhibitors for treatment of cancer and inflammatory disorders, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Solvents: Acetic acid ; 45 min, rt; rt → 10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt

1.2 Reagents: Bromine Solvents: Acetic acid ; 10 °C; 15 h, rt

1.3 Reagents: Ammonia Solvents: Water ; pH 8, rt

リファレンス

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery, ACS Omega, 2020, 5(14), 8305-8311

合成方法 6

はんのうじょうけん

1.1 Solvents: Acetic acid ; 15 min, rt

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

リファレンス

- Preparation of heterocycles as FXR receptor agonists, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; overnight, 30 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 9

リファレンス

- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

リファレンス

- Nitrogen-containing heterocyclic compounds as FXR modulators and their preparation, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 40 °C; 12 h, 40 °C; 40 °C → rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt

1.2 Reagents: Ammonium hydroxide Solvents: Water ; 2 h, pH 8 - 9, rt

リファレンス

- Solid forms of a benzthiazole-piperazinyl-oxazole compound and methods of use thereof, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Potassium carbonate ; pH 8, rt

1.2 Reagents: Potassium carbonate ; pH 8, rt

リファレンス

- Discovery of HPG1860, a Structurally Novel Nonbile Acid FXR Agonist Currently in Clinical Development for the Treatment of Nonalcoholic Steatohepatitis, Journal of Medicinal Chemistry, 2023, 66(14), 9363-9375

合成方法 11

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8

1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8

リファレンス

- Preparation of nitrogen-containing heterocyclic compounds as FXR modulators, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; rt; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

リファレンス

- Azabicycle derivatives useful in treatment of FXR-mediated diseases and preparation, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Solvents: Acetic acid ; -10 °C; 10 min, -10 °C

1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt

1.3 Reagents: Ammonia ; pH 8 - 9

1.2 Reagents: Bromine Solvents: Acetic acid ; -10 °C; 4 h, -10 °C → rt

1.3 Reagents: Ammonia ; pH 8 - 9

リファレンス

- Preparation of the FXR receptor modulator and their application as FXR related diseases, China, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; cooled; overnight, rt; 1 h, 50 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

リファレンス

- Preparation of 3-[(hetero)aryl]-4-[(heteroaryloxy)methyl]isooxazole or isothiazole compounds useful as FXR agonists, China, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Copper sulfate Solvents: Methanol ; 3 h, rt → reflux

リファレンス

- Preparation of 1,3-disubstituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 10 °C; overnight, rt

1.2 Reagents: Ammonia Solvents: Water ; 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 0 °C

リファレンス

- Preparation of substituted N-benzo[d]thiazol-2-yl 1H-pyrrole-2-carboxamides as a new class of DNA gyrase and/or topoisomerase IV inhibitors with activity against gram-positive and gram-negative bacteria, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Solvents: Acetic acid ; 15 min, rt

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

1.2 Reagents: Bromine ; 16 h, 25 °C

1.3 Reagents: Ammonia Solvents: Water ; pH 8

リファレンス

- FXR receptor agonist and its preparation, China, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 1 h, 0 °C; 48 h, 30 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

1.2 Reagents: Ammonia Solvents: Water ; pH 8 - 9

リファレンス

- Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH), Journal of Medicinal Chemistry, 2017, 60(24), 9960-9973

合成方法 19

はんのうじょうけん

1.1 Reagents: Bromine Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

リファレンス

- Benzothiazole derivatives as farnesoid X receptor modulators and their preparation and use for treatment of farnesoid X receptor-mediated diseases, World Intellectual Property Organization, , ,

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Raw materials

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate Preparation Products

Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate 関連文献

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

5. Back matter

955886-84-7 (Methyl 2-Amino-4-MethoxybenzoDThiazole-6-Carboxylate) 関連製品

- 478041-60-0(1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol)

- 2228280-66-6(5-(3-phenyl-1H-pyrazol-4-yl)-1,2-oxazol-4-amine)

- 1215570-93-6(4-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride)

- 300552-26-5(2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine)

- 54198-75-3((2,6-dimethylpyrimidin-4-yl)methanol)

- 2034565-34-7(2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide)

- 2228321-56-8(3-(5-bromo-2-chloropyridin-4-yl)propan-1-ol)

- 2227745-02-8((2R)-2-amino-2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol)

- 2680606-73-7(ethyl 2-(4-bromophenyl)-2-{(tert-butoxy)carbonyl(propan-2-yl)amino}acetate)

- 2138413-49-5(Furan, 3-(chloromethyl)tetrahydro-2,3,5-trimethyl-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量